Carbonyl cyanide 2-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl cyanide 2-nitrophenylhydrazone is a chemical compound known for its role in various biochemical and industrial applications. It is characterized by its molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol . This compound is part of the hydrazone family, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonyl cyanide 2-nitrophenylhydrazone typically involves the reaction of 2-nitrophenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbonyl cyanide 2-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Carbonyl cyanide 2-nitrophenylhydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of carbonyl cyanide 2-nitrophenylhydrazone involves its role as a protonophore. It disrupts the proton gradient across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This results in the inhibition of ATP synthesis and can lead to cell death . The compound targets mitochondrial proteins and affects the electron transport chain, ultimately disrupting cellular respiration .
Comparison with Similar Compounds
- Carbonyl cyanide m-chlorophenylhydrazone
- Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
- 2,4-Dinitrophenol
Comparison: Carbonyl cyanide 2-nitrophenylhydrazone is unique due to its specific nitrophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a different reactivity profile and may exhibit lower toxicity in certain applications . Its ability to act as a protonophore and its potential antimicrobial properties make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-[(2-nitrophenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14(15)16/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOBFAONPVDDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204180 |
Source
|
Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-13-9 |
Source
|
Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.